molecular formula C17H21N5O4S B2413947 5-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-2-methoxybenzamide CAS No. 2310038-85-6

5-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-2-methoxybenzamide

Cat. No.: B2413947
CAS No.: 2310038-85-6
M. Wt: 391.45
InChI Key: GCKWRKYCIGUMRS-UHFFFAOYSA-N
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Description

The compound 5-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[321]octan-8-yl)sulfonyl)-2-methoxybenzamide is a complex organic molecule characterized by a triazole ring, a sulfonyl group, and a bicyclic octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-2-methoxybenzamide typically involves multiple steps, starting with the construction of the triazole ring. This is followed by the formation of the bicyclic octane framework and the subsequent attachment of the sulfonyl and methoxybenzamide groups.

Industrial Production Methods: For large-scale production, industrial methods often optimize these reactions for yield and efficiency. Common strategies include high-pressure hydrogenation, controlled pH conditions for sulfonation, and precise temperature control for the attachment of the methoxybenzamide moiety.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound may undergo oxidation reactions at the triazole ring, leading to the formation of oxides.

  • Reduction: Reduction reactions could target the sulfonyl group, potentially converting it into a sulfide.

  • Substitution: The methoxy group on the benzamide ring can undergo nucleophilic substitution.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Sodium borohydride, lithium aluminium hydride.

  • Substitution Reagents: Halogens (for example, chlorine, bromine) and bases.

Major Products:

  • Oxidation products may include oxo derivatives of the triazole ring.

  • Reduction may yield sulfide derivatives.

  • Substitution can result in halogenated benzamides.

Scientific Research Applications

Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure facilitates the study of stereochemical effects in organic reactions. Biology: Research focuses on its interaction with biological targets, especially in enzyme inhibition studies. Medicine: Investigated for its potential as a pharmacophore in drug development, particularly targeting neurological and antimicrobial pathways. Industry: Used in the development of advanced materials with specific electronic properties.

Mechanism of Action

The compound's effects are primarily through its interaction with molecular targets such as enzymes and receptors. The triazole ring and the sulfonyl group are crucial for binding affinity and specificity. These interactions often involve hydrogen bonding, van der Waals forces, and sometimes covalent bonding, leading to inhibition or modulation of the target's activity.

Comparison with Similar Compounds

  • 1-(1H-1,2,4-triazol-1-yl)-4-(phenylsulfonyl)piperidine

  • 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane

  • 5-(sulfonyl)-2-methoxybenzamide derivatives

Properties

IUPAC Name

2-methoxy-5-[[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4S/c1-26-16-5-4-14(8-15(16)17(18)23)27(24,25)22-11-2-3-12(22)7-13(6-11)21-10-19-9-20-21/h4-5,8-13H,2-3,6-7H2,1H3,(H2,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKWRKYCIGUMRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C=NC=N4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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